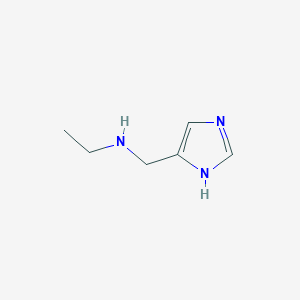![molecular formula C5H9NO2 B8686861 N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)
N-[(Oxolan-2-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Oxolan-2-yl)methylidene]hydroxylamine is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The oxime functional group is characterized by the presence of a nitrogen atom bonded to a hydroxyl group and a carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(Oxolan-2-yl)methylidene]hydroxylamine can be synthesized through the reaction of tetrahydrofuran-2-carbaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde group reacting with hydroxylamine to form the oxime. The reaction can be carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of tetrahydrofuran-2-carbaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Additionally, purification steps, such as recrystallization or distillation, may be employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Oxolan-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Oxolan-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetrahydrofuran-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran-2-carbaldehyde: The parent compound without the oxime group.
Furan-2-carbaldehyde oxime: A similar compound with a furan ring instead of a tetrahydrofuran ring.
Cyclopentanone oxime: A structurally similar compound with a cyclopentane ring.
Uniqueness
N-[(Oxolan-2-yl)methylidene]hydroxylamine is unique due to the presence of both the tetrahydrofuran ring and the oxime functional group.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
N-(oxolan-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H9NO2/c7-6-4-5-2-1-3-8-5/h4-5,7H,1-3H2 |
InChI-Schlüssel |
XONNUSQKKOZKSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















